Product packaging for N,2-diethyl-N-phenylbutanamide(Cat. No.:)

N,2-diethyl-N-phenylbutanamide

Cat. No.: B259811
M. Wt: 219.32 g/mol
InChI Key: KJVSVFZGZXDUHU-UHFFFAOYSA-N
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Description

Contextualization within Butanamide Chemistry

N,2-diethyl-N-phenylbutanamide belongs to the family of carboxamides, which are characterized by a carbonyl group bonded to a nitrogen atom. Specifically, it is a tertiary amide, with the nitrogen atom bonded to a phenyl group and two ethyl groups. The core structure is a butanamide, a four-carbon amide. The nomenclature "N,2-diethyl" indicates that one ethyl group is attached to the nitrogen atom (N-ethyl), and another is at the second carbon (the alpha-carbon) of the butanoyl chain.

The reactivity and properties of butanamides are influenced by the substituents on both the nitrogen and the acyl chain. The presence of a phenyl group on the nitrogen atom (an anilide) introduces aromatic properties and can influence the electronic and steric environment of the amide bond. Alkyl substituents on the nitrogen and the alpha-carbon, such as the ethyl groups in this compound, can further modify its lipophilicity, steric bulk, and metabolic stability.

General synthesis routes for similar N-substituted butanamides often involve the reaction of a corresponding aniline (B41778) (in this case, N-ethylaniline) with a reactive derivative of the carboxylic acid, such as an acyl chloride (e.g., 2-ethylbutanoyl chloride). The reactivity of the alpha-carbon allows for various functionalization reactions, which is a key aspect of the chemical versatility of this class of compounds.

Historical Perspectives on Related Chemical Entities

The study of N-phenylalkanamides has a rich history, with significant developments in various fields, particularly in agriculture and medicine. In the mid-20th century, a number of N-phenylalkanamides were discovered to have herbicidal activity. These compounds often act by inhibiting specific enzymes or processes in plants, such as photosynthesis or amino acid biosynthesis. The specific substitution patterns on the phenyl ring and the alkanoate chain were found to be crucial for their biological activity.

In the realm of medicinal chemistry, N-phenylalkanamide derivatives have been investigated for a range of therapeutic applications. For instance, compounds with this core structure have been explored as analgesics and anti-inflammatory agents. The structural similarity of some of these compounds to endogenous molecules allows them to interact with biological targets like ion channels and enzymes involved in pain and inflammation pathways. The development of local anesthetics and antiarrhythmic drugs has also featured molecules containing the N-phenyl amide moiety.

Current Research Landscape and Academic Significance

Current research into N-substituted butanamides and related N-phenylalkanamides continues to be an active area of investigation. The academic significance of a compound like this compound can be inferred from the research trends of its structural analogs, such as N,2-dimethyl-N-phenylbutanamide. chemimpex.com

Research on these types of molecules often focuses on the following areas:

Pharmaceutical Development: As intermediates in the synthesis of more complex pharmaceutical agents. vulcanchem.com The N-phenylbutanamide scaffold can be modified to optimize pharmacological properties like receptor binding affinity and bioavailability. vulcanchem.com They are particularly explored for their potential as analgesics and anti-inflammatory drugs. chemimpex.com

Agrochemical Formulations: In the development of new herbicides and pesticides. The specific alkyl substitutions can enhance efficacy and selectivity for target pests or weeds. chemimpex.com

Polymer Chemistry: As modifiers to improve the thermal and mechanical properties of polymers. chemimpex.com

Organic Synthesis: As versatile building blocks for creating complex molecules due to their specific reactivity. vulcanchem.com

Detailed research findings on closely related compounds highlight the importance of the substitution pattern. For example, studies on other N-phenylbutanamide derivatives have shown that the nature and position of substituents on the phenyl ring and the butanoyl chain can significantly impact their biological activity, including antimicrobial and anticonvulsant properties. smolecule.compharmacyjournal.in The presence of halogen atoms or other functional groups can further modulate these effects.

The diethyl substitution pattern in this compound suggests a molecule with increased lipophilicity compared to its dimethyl or monomethyl counterparts, which could influence its interaction with biological membranes and its pharmacokinetic profile. Research into such analogs is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Data on Related Butanamide Derivatives

To provide a comparative context, the following table summarizes properties and research applications of structurally related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Applications
N,2-Dimethyl-N-phenylbutanamide C₁₂H₁₇NO191.27Intermediate for pharmaceuticals (analgesics, anti-inflammatories), agrochemicals, and as a polymer modifier. chemimpex.comvulcanchem.com
N-Phenylbutanamide C₁₀H₁₃NO163.22Studied for its chemical properties and as a basic scaffold in medicinal chemistry.
4-Bromo-3-oxo-N-phenylbutanamide C₁₀H₁₀BrNO₂256.10Investigated for antimicrobial and analgesic properties; used as a synthetic intermediate.
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide C₁₈H₁₆N₂O₃S340.40Shows potential as an anticonvulsant agent. pharmacyjournal.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B259811 N,2-diethyl-N-phenylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N,2-diethyl-N-phenylbutanamide

InChI

InChI=1S/C14H21NO/c1-4-12(5-2)14(16)15(6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3

InChI Key

KJVSVFZGZXDUHU-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)N(CC)C1=CC=CC=C1

Canonical SMILES

CCC(CC)C(=O)N(CC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Route Development for N,2 Diethyl N Phenylbutanamide

Established Synthetic Pathways and Precursor Utilization

Established synthetic strategies for N,2-diethyl-N-phenylbutanamide primarily involve the formation of the amide bond from suitable precursors. These methods can be broadly categorized into the derivatization of phenylbutanoic acid and subsequent amidation reactions.

Synthesis from Phenylbutanoic Acid Derivatives

A foundational approach to the synthesis of this compound involves the use of a carboxylic acid precursor, specifically a substituted phenylbutanoic acid. A common strategy is the direct coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the synthesis of related N-substituted amides has been achieved by reacting a phenylbutanoic acid derivative with the appropriate amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This general procedure can be adapted for the synthesis of this compound, likely starting from 2-ethyl-4-phenylbutanoic acid and N-ethylaniline.

Another established route begins with the corresponding nitrile. For example, 2-phenylbutanoic acid has been prepared through the hydrolysis of its nitrile precursor, which in turn was synthesized from the reaction of phenylacetonitrile (B145931) and ethyl iodide. ni.ac.rs A similar pathway could be envisioned for a precursor to this compound.

The direct acylation using an acid chloride is also a prevalent method. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk This activated intermediate can then readily react with N-ethylaniline to form the target amide. General procedures for coupling carboxylic acids with amines are well-documented in the literature. nih.govnih.gov

Table 1: Examples of Amide Synthesis from Carboxylic Acid Derivatives

Precursor 1 Precursor 2 Coupling Agent/Catalyst Product Reference
3-Phenylbutanoic acid 2,3-Dichloroaniline DCC, DMAP N-(2,3-dichlorophenyl)-3-phenylbutanamide
4-Phenylbutanoic acid 2-Aminophenol General Procedure B N-(2-hydroxyphenyl)-4-phenylbutanamide nih.gov
Benzoic acid 3-Phenylpropylamine General Procedure B N-(3-phenylpropyl)benzamide nih.gov

Amidation Reactions for N,N-Diethyl Substituent Incorporation

The incorporation of the N,N-diethyl substituents can be achieved through several amidation strategies. The most direct method is the acylation of N-ethylaniline with an activated derivative of 2-ethylbutanoic acid, as described in the previous section. nih.gov

Alternatively, an N-alkylation approach can be employed. This would involve the initial synthesis of N-phenyl-2-ethylbutanamide, followed by the introduction of the second ethyl group onto the nitrogen atom. The alkylation of N-substituted 2-phenylacetamides has been studied, for example, using benzyl (B1604629) chloride in the presence of a base like powdered potassium hydroxide. researchgate.net This methodology could be adapted for the ethylation of N-phenyl-2-ethylbutanamide using an ethyl halide. Another relevant example is the synthesis of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide from 2-ethylbutanamide (B1267559) and 4-phenylbutan-2-yl chloride under reflux with a base. smolecule.com

Transamidation, the exchange of an amide group, represents another potential pathway, although it is often more challenging. Catalytic systems, for instance using iron(III) salts, have been developed to facilitate the transamidation of various amides with amines.

Stereoselective Synthetic Approaches

The carbon atom at the 2-position of the butanamide chain in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a key aspect of its synthesis. Stereoselective synthetic methods are crucial for obtaining enantiomerically pure forms of the compound.

One powerful strategy is the use of chiral catalysts in coupling reactions. For example, copper-catalyzed enantioconvergent alkylation has been successfully applied to the synthesis of chiral amides. In a relevant study, a racemic α-bromo-N-phenylbutanamide was coupled with phenol (B47542) using a copper/bisoxazoline catalyst system, yielding the product with high enantiomeric excess. nih.gov This type of enantioconvergent process, where both enantiomers of the racemic starting material are converted to a single enantiomer of the product, is highly efficient. nih.gov Such a method could be adapted to establish the stereocenter in this compound.

Other stereoselective methods for preparing 2-substituted butanamides and related structures have also been reported, providing a toolbox for the synthesis of chiral amides. thieme-connect.comnih.govmdpi.com The use of chiral auxiliaries is another classic approach to induce stereoselectivity.

Exploration of Novel Methodologies and Reaction Optimization

Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and sustainable methodologies. This includes the exploration of new catalyst systems and the integration of green chemistry principles.

Catalyst Systems for Enhanced Selectivity and Yield

The direct amidation of carboxylic acids and amines is an atom-economical but often challenging reaction that typically requires high temperatures. mdpi.com To overcome this, various catalytic systems have been developed. Boronic acids have emerged as effective catalysts for direct amide bond formation under milder conditions. ucl.ac.ukorganic-chemistry.org These reactions often still require the removal of water, for example, by azeotropic distillation or the use of molecular sieves. ucl.ac.uk

Organophosphorus catalysts have also been investigated for amide synthesis. In one novel approach, a phosphetane (B12648431) catalyst was used in a tandem reaction that both forms the amide bond and allows for its subsequent functionalization in a one-pot process. nih.gov

Transition metal catalysis offers a broad range of possibilities for optimizing amide synthesis. diva-portal.org Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis and have been applied to amide formation. mdpi.com Copper-catalyzed reactions, as mentioned in the context of stereoselective synthesis, are also highly valuable. nih.govnih.gov Furthermore, complexes of Group (IV) metals like titanium and zirconium have been shown to catalyze direct amidation reactions under mild conditions, producing amides in good to excellent yields. diva-portal.org

Table 2: Examples of Catalytic Systems for Amide Synthesis

Catalyst Type Example Catalyst Reaction Type Key Features Reference(s)
Boronic Acid (2-(Thiophen-2-ylmethyl)phenyl)boronic acid Direct amidation Room temperature, broad substrate scope organic-chemistry.org
Organophosphorus Phosphetane catalyst Tandem amidation/functionalization Convergent synthesis, single catalyst for multiple steps nih.gov
Nickel Ni(cod)₂/IPr Amidation of methyl esters Base-free, broad functional group tolerance mdpi.com
Copper Copper/bisoxazoline Enantioconvergent alkylation High enantioselectivity nih.gov
Group (IV) Metal Zirconium complexes Direct amidation Mild conditions, good to excellent yields diva-portal.org

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to make chemical processes more environmentally benign. sioc-journal.cn In the context of amide synthesis, this involves several key considerations. A major focus is reducing the waste generated from the use of stoichiometric coupling reagents like EDC and HATU. ucl.ac.ukresearchgate.net Catalytic methods are inherently greener as they reduce the amount of reagents required. ucl.ac.ukrsc.org

The choice of solvent is another critical factor. Many traditional amide syntheses employ dipolar aprotic solvents such as DMF and DMAc, or chlorinated solvents like dichloromethane (B109758), which have environmental and health concerns. ucl.ac.uk A key goal of green chemistry is to replace these with more sustainable alternatives. Research has focused on performing amide synthesis in greener solvents or even under solvent-free conditions. diva-portal.orgresearchgate.net

Biocatalysis, using enzymes to catalyze reactions, is a cornerstone of green chemistry. rsc.org Lipases have been used for amide synthesis, often in low-water systems to shift the equilibrium towards amide formation. researchgate.netrsc.org Additionally, ATP-dependent enzymes are a promising alternative for amide bond formation in aqueous media. rsc.org

Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging green technology for amide formation. rsc.org This approach can often be conducted under mild conditions and can reduce the need for chemical reagents. The ongoing development of these green methodologies offers promising avenues for the sustainable production of this compound and other amides. sioc-journal.cn

Derivatization Strategies for this compound

Derivatization, or the chemical modification of a compound to produce a new compound with similar structure (a derivative), is a cornerstone of drug discovery and development. For a molecule like this compound, these modifications can be used to fine-tune its physicochemical properties, biological activity, and metabolic stability.

Chemical Modifications for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies involve synthesizing a series of derivatives to systematically probe how changes in molecular structure affect the compound's reactivity or biological effect. For this compound, key sites for modification include the phenyl ring, the N-ethyl group, and the 2-ethylbutanoyl moiety.

Aromatic Ring Substitution: The phenyl group is a prime target for electrophilic aromatic substitution. Introducing various substituents can dramatically alter electronic properties, lipophilicity, and steric profile, which can influence receptor binding or metabolic pathways.

Halogenation: Introducing halogens (F, Cl, Br) can modify the electronic nature of the ring and often increases metabolic stability.

Alkylation/Alkoxylation: Adding small alkyl or alkoxy groups can alter hydrophobicity and steric interactions.

Nitration and Reduction: Nitration followed by reduction to an amine provides a handle for further functionalization, such as amidation or sulfonamidation, to explore additional binding interactions. nih.gov

Modifications of the N-Alkyl Group: The N-ethyl group can be varied to assess the steric and electronic requirements of the amide nitrogen environment.

Chain Length Variation: Replacing the ethyl group with methyl, propyl, or other alkyl groups can determine the optimal size for a particular biological target.

Introduction of Functionality: The ethyl group could be replaced with functionalized chains, such as a 2-hydroxyethyl or 2-methoxyethyl group, to introduce hydrogen bonding capabilities.

Modifications of the Acyl Chain: The 2-ethylbutanoyl group contributes significantly to the compound's steric bulk and lipophilicity.

Homologation: The butanoyl chain can be lengthened or shortened.

Alteration of Branching: The ethyl group at the α-position is critical for its stereochemistry and interaction with target sites. Modifying this, for instance to a methyl or propyl group, would directly probe the steric tolerance at this position.

The following table illustrates potential derivatives and the rationale for their synthesis in the context of an SRR study.

Modification Site Derivative Example Rationale for Modification
Phenyl Ring N-ethyl-N-(4-chlorophenyl)-2-ethylbutanamideInvestigate the effect of an electron-withdrawing group on the aromatic ring.
Phenyl Ring N-ethyl-N-(4-methoxyphenyl)-2-ethylbutanamideStudy the impact of an electron-donating group.
N-Alkyl Group N-methyl-N-phenyl-2-ethylbutanamideAssess the role of N-alkyl group size (steric hindrance).
Acyl Chain N-ethyl-N-phenyl-2-methylbutanamideEvaluate the importance of the α-substituent size on the acyl chain.

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H/Deuterium (B1214612), ¹²C with ¹³C, ¹⁴N with ¹⁵N), researchers can gain detailed insight into reaction mechanisms, identify bond-cleavage events, and quantify metabolic turnover. numberanalytics.comthieme-connect.de

Deuterium (²H) Labeling: Deuterium is the most common isotope used in mechanistic studies due to the relative ease of its introduction and detection.

Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with deuterium at a position involved in a rate-determining bond-breaking step will slow down the reaction. Measuring the KIE can confirm whether a specific C-H bond is broken in the slowest step of a reaction. For example, deuterium labeling at the α-carbon of the butanoyl group (C-2) could be used to study mechanisms of metabolic oxidation at that site.

Metabolite Identification: Administering a deuterium-labeled compound and analyzing the resulting metabolites by mass spectrometry can help to pinpoint the sites of metabolic modification. The distinctive mass shift makes it easier to identify drug-related species in complex biological matrices.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier stable isotopes are invaluable for NMR and mass spectrometry-based studies.

NMR Spectroscopy: ¹³C and ¹⁵N labeling can help in assigning signals in complex NMR spectra and in studying the electronic environment of specific atoms.

Mechanistic Pathway Elucidation: In studying the degradation or rearrangement of this compound, labeling the carbonyl carbon (¹³C) or the amide nitrogen (¹⁵N) would allow for the unambiguous tracking of these atoms into the final products, confirming the proposed reaction pathway. wikipedia.org For instance, in a hydrolysis reaction, labeling the carbonyl carbon would confirm whether it ends up in the resulting carboxylic acid.

The table below outlines potential isotopic labeling strategies and their applications for studying this compound.

Isotope Labeled Position Potential Application Analytical Technique
²H (Deuterium) α-carbon of the butanoyl groupDetermine the kinetic isotope effect of metabolic oxidation.Mass Spectrometry, NMR
²H (Deuterium) N-ethyl groupTrace the fate of the N-alkyl group during metabolism (e.g., N-dealkylation).Mass Spectrometry
¹³C Carbonyl carbonTrack the carbonyl group during hydrolysis or other rearrangement reactions.Mass Spectrometry, ¹³C-NMR
¹⁵N Amide nitrogenElucidate mechanisms involving the cleavage of the C-N amide bond.Mass Spectrometry, ¹⁵N-NMR

These derivatization and isotopic labeling strategies represent standard, yet powerful, approaches in modern chemical and pharmaceutical research. While direct studies on this compound are not prominent, the application of these methods would be essential to fully characterize its chemical reactivity, biological activity, and metabolic fate.

Advanced Spectroscopic Characterization and Structural Elucidation of N,2 Diethyl N Phenylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of N,2-diethyl-N-phenylbutanamide. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the precise atomic connectivity and stereochemical relationships within the molecule.

Given the structure of this compound, specific resonances are anticipated in its ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus, with the electronegative nitrogen and oxygen atoms and the aromatic phenyl ring playing key roles in deshielding nearby nuclei.

Predicted ¹H and ¹³C NMR Data for this compound

The following table is predictive and based on established chemical shift principles for analogous structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-~172-175
Phenyl C-1 (ipso)-~140-145
Phenyl C-2, C-6 (ortho)~7.1-7.3 (m)~126-129
Phenyl C-3, C-5 (meta)~7.3-7.5 (m)~129-130
Phenyl C-4 (para)~7.2-7.4 (m)~125-128
N-CH₂CH₃~3.4-3.7 (q)~42-45
N-CH₂CH₃~1.1-1.3 (t)~13-15
C2-H~2.5-2.8 (m)~45-50
C2-CH₂CH₃~1.5-1.8 (m)~25-28
C2-CH₂CH₃~0.8-1.0 (t)~11-13
C3-H₂~1.6-1.9 (m)~24-27
C4-H₃~0.9-1.1 (t)~12-14

While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the complex structure of this compound. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would verify proton-proton (¹H-¹H) couplings. Key correlations would be observed between the methylene (B1212753) and methyl protons of the N-ethyl group, and within the 2-ethyl and butanoyl chain protons, confirming the integrity of these alkyl fragments. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. researchgate.net

The protons of the N-methylene group to the amide carbonyl carbon and the ipso-carbon of the phenyl ring.

The C2-proton to the amide carbonyl carbon.

The aromatic protons to their neighboring carbons and the ipso-carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps through-space proximities between protons. It is valuable for determining the preferred conformation and stereochemistry. For instance, NOE correlations could be observed between the protons of the N-ethyl group and the ortho-protons of the phenyl ring, providing insight into the rotational dynamics around the N-phenyl bond. harvard.edu

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. scirp.org Unlike in solution where molecules tumble rapidly, in the solid state, the conformation is largely fixed within a crystal lattice.

Conformational Analysis: ssNMR can reveal the specific conformation adopted by this compound in its crystalline form. This includes the precise torsion angles defining the orientation of the phenyl group with respect to the amide plane and the arrangement of the flexible ethyl groups. These fixed conformations can lead to magnetically non-equivalent nuclei that might appear equivalent in solution, providing a higher level of structural detail. scirp.org

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can have distinct physical properties. ssNMR is a powerful, non-destructive technique for identifying and characterizing polymorphs, as each crystalline form will give a unique ssNMR spectrum due to differences in molecular packing and conformation. mdpi.com

Advanced Mass Spectrometry for Molecular Structure

Mass spectrometry (MS) is a vital analytical technique that provides information about a molecule's mass and, through fragmentation, its structure.

In mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation upon ionization. The analysis of these fragments helps to piece together the molecular structure. The presence of the amide functional group and alkyl chains dictates the primary fragmentation pathways.

Key fragmentation processes for amides involve alpha-cleavage relative to the carbonyl group and the nitrogen atom. libretexts.org

Predicted Fragmentation Data for this compound

m/z (mass-to-charge ratio)Predicted Fragment Ion/Neutral LossFragmentation Pathway
247[M]⁺Molecular Ion
218[M - C₂H₅]⁺Loss of an ethyl radical
148[C₆H₅N(C₂H₅)CO]⁺Cleavage of Cα-Cβ bond in the butanoyl chain
134[C₆H₅N(C₂H₅)CH₂]⁺Alpha-cleavage adjacent to nitrogen with rearrangement
114[CH₃CH₂(CH(CH₂CH₃))CO]⁺Acylium ion via C-N bond cleavage
77[C₆H₅]⁺Phenyl cation

The fragmentation pattern would allow for differentiation from its isomers. For instance, an isomer like N,N-diethyl-2-phenylbutanamide would show a prominent fragment corresponding to the loss of a propyl group from the acyl chain, a pathway less favorable for this compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. rsc.org The theoretical exact mass is calculated from the masses of the most abundant isotopes of the constituent elements. rsc.org

HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₆H₂₅NO
Nominal Mass247 amu
Calculated Exact Mass ([M+H]⁺)248.1958 Da

By comparing the experimentally measured mass to the calculated mass, the elemental composition C₁₆H₂₅NO can be unequivocally confirmed, lending strong support to the proposed structure. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). Aromatic and aliphatic C-H stretching vibrations would also be clearly visible. Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar bonds of the aromatic ring and the alkyl backbone.

Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeExpected Intensity (IR)
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H StretchStrong
1670-1650Tertiary Amide C=O StretchVery Strong
1600, 1495Aromatic C=C BendingMedium-Weak
1470-1430Aliphatic C-H BendingMedium
1250-1180Amide C-N StretchMedium-Strong
770-730, 710-690Aromatic C-H Out-of-Plane Bending (Monosubstituted)Strong

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgmgcub.ac.injascoinc.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. jascoinc.comencyclopedia.pub The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations or spectra of analogous compounds with known stereochemistry. encyclopedia.publibretexts.org

A comprehensive search of scientific literature and chemical databases reveals no published experimental or theoretical CD spectra for either enantiomer of this compound. Consequently, no data tables of CD bands or detailed analyses of its chiroptical properties can be presented.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgnipne.ro An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as an anomalous dispersion or a Cotton effect curve. The sign and shape of this curve are directly related to the stereochemistry of the molecule. libretexts.orgnih.gov

As with CD spectroscopy, there is no available literature containing ORD data for this compound. Specific rotation values at single wavelengths, let alone full ORD curves, have not been reported for its enantiomers. Therefore, the determination of its absolute configuration through this method has not been documented.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of a molecule's absolute configuration, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice. researchgate.netacs.org

A search for crystallographic information has found no published reports on the single-crystal X-ray diffraction analysis of this compound. While data exists for structurally related but distinct molecules, such as a molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, this information cannot be extrapolated to the target compound. researchgate.net As a result, crucial data regarding its solid-state conformation and packing are unknown.

Computational Chemistry Approaches for N,2 Diethyl N Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies employing Density Functional Theory (DFT) to investigate the ground state properties and energetics of N,2-diethyl-N-phenylbutanamide were identified. Such studies would typically involve the calculation of molecular geometry, electronic structure, and thermodynamic properties.

There is no available research that utilizes ab initio methods to predict reaction pathways or to characterize the transition states of this compound. These computational techniques are instrumental in understanding reaction mechanisms and kinetics.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

A search for molecular dynamics (MD) simulation studies on this compound yielded no results. MD simulations are crucial for exploring the conformational landscape of a molecule and understanding its behavior in different solvent environments.

Molecular Modeling and Interaction Analysis (General Ligand-Target Studies)

No molecular modeling or interaction analysis studies for this compound have been published. This type of research is fundamental in fields such as drug discovery for predicting the binding affinity and interaction of a ligand with a biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no computational studies focused on the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their subsequent validation with experimental data.

Chemical Reactivity and Transformation Pathways of N,2 Diethyl N Phenylbutanamide

Mechanistic Investigations of Amide Functional Group Reactivity

The amide functional group in N,2-diethyl-N-phenylbutanamide is a key site for chemical reactions. Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization, which imparts significant double-bond character to the carbon-nitrogen bond. msu.edu This stability, however, does not preclude reactivity under various conditions.

Electrophiles typically attack the amide at the oxygen atom rather than the nitrogen, as the resulting conjugate acid is stabilized by resonance. msu.edu Nucleophilic attack on the carbonyl carbon is a fundamental reaction pathway for amides. The reactivity of the carbonyl carbon is influenced by both inductive and resonance effects of its substituents. msu.edu

Common reactions involving the amide group include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield a carboxylic acid and an amine. This reaction, while often requiring more forcing conditions than for esters or acyl chlorides, is a fundamental transformation. msu.edu

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding the corresponding amine.

Aminolysis: The reaction with amines, while less common for simple amides, can occur under specific catalytic conditions. msu.edu

Dehydration: Primary amides can be dehydrated to nitriles using reagents like thionyl chloride. msu.edu

The specific substituents on this compound, namely the N-phenyl and N-ethyl groups, as well as the 2-ethyl group on the butanamide backbone, modulate the reactivity of the amide functional group through steric and electronic effects.

Stereoselective Reactions and Asymmetric Transformations Involving the Chiral Center

The presence of a chiral center at the C2 position of the butanamide backbone in this compound introduces the possibility of stereoselective and asymmetric reactions. The stereochemistry of this center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Research into related chiral amides has demonstrated the feasibility of various asymmetric transformations. For instance, asymmetric biomimetic transamination of α-keto amides has been used to synthesize peptides with high diastereoselectivity. nih.gov In these reactions, a chiral catalyst controls the stereochemical outcome of the transformation. nih.gov

Key considerations for stereoselective reactions involving this chiral center include:

Diastereoselective enolate formation: Deprotonation alpha to the carbonyl group can lead to the formation of a chiral enolate. The subsequent reaction of this enolate with an electrophile can proceed with high diastereoselectivity, influenced by the existing stereocenter.

Asymmetric hydrogenation: While challenging, the asymmetric hydrogenation of related unsaturated amide systems has been achieved using chiral transition metal catalysts, leading to the formation of chiral amines with high enantioselectivity. acs.org

Substrate-controlled reactions: The inherent chirality of the molecule can be used to direct the stereochemical course of a reaction, even in the absence of a chiral catalyst. The steric bulk and electronic nature of the substituents around the chiral center play a crucial role in dictating the facial selectivity of reagent attack.

The development of new chiral ligands and catalysts continues to expand the scope of asymmetric transformations applicable to molecules like this compound. acs.org

Novel Chemical Transformations and Molecular Rearrangements

Beyond the classical reactivity of the amide group, this compound and its derivatives can participate in a variety of novel chemical transformations and molecular rearrangements. These reactions often lead to the formation of complex molecular architectures and heterocyclic systems.

Examples of such transformations reported for related butanamide structures include:

Cyclization Reactions: Butanamide derivatives can serve as precursors for the synthesis of heterocyclic compounds. For instance, derivatives of 3-oxo-N-phenylbutanamide can undergo cyclization reactions to form pyrazolone (B3327878) derivatives, which are found in some anticonvulsant agents. vulcanchem.com

Tandem Reactions: Multi-component reactions involving butanamide derivatives can lead to the efficient construction of complex molecules in a single step. For example, a tandem Knoevenagel condensation, ring-opening, and intramolecular cyclization sequence has been used to synthesize highly substituted pyridin-2(1H)-ones. lnu.edu.cn

Rearrangements: Under specific conditions, butanamide structures can undergo molecular rearrangements. For example, azide-enolate cycloaddition-rearrangements offer a pathway to diverse molecular frameworks. researchgate.net

The reactivity of the ethyl groups on both the nitrogen and the butanamide backbone can also be exploited. These groups can be subject to oxidation and halogenation, providing further avenues for chemical modification. vulcanchem.com

Elucidation of Structure-Reactivity Relationships within Butanamide Derivatives

The reactivity of butanamide derivatives is intricately linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for predicting chemical behavior and designing new synthetic methodologies.

Several key structural features influence the reactivity of butanamide derivatives:

Substituents on the Amide Nitrogen: The nature of the substituents on the nitrogen atom (e.g., aryl vs. alkyl) affects the electronic properties and steric environment of the amide group. An N-phenyl group, as in this compound, can influence reactivity through its electronic-withdrawing or -donating capacity, depending on the substitution on the phenyl ring.

Substituents on the Butanamide Backbone: The presence of alkyl groups, such as the 2-ethyl group, can introduce steric hindrance, potentially slowing down reactions at the carbonyl center. Electron-withdrawing or -donating groups on the backbone can significantly alter the electrophilicity of the carbonyl carbon. msu.edu

Positional Isomerism: The position of substituents can have a profound impact on the physicochemical properties and reactivity of butanamide derivatives. For example, the positional isomerism of an ethyl group can significantly alter properties like boiling point and solubility. vulcanchem.com

Table of Butanamide Derivatives and Their Reactivity Characteristics

Compound NameKey Structural FeaturesObserved Reactivity/ApplicationsReference(s)
This compoundN-phenyl, N-ethyl, 2-ethylbutanamide (B1267559)Subject of this article
2-ethyl-3-oxo-N-phenylbutanamide2-ethyl, 3-keto, N-phenylbutanamidePrecursor for anticonvulsant agents via cyclization. vulcanchem.com
N,N-diethyl-2-phenylbutanamideN,N-diethyl, 2-phenylbutanamideUsed as a reference standard. lgcstandards.com
N,2-Dimethyl-N-phenylbutanamideN-methyl, N-phenyl, 2-methylbutanamideIntermediate in pharmaceutical and chemical synthesis. chemimpex.com
2-Cyano-2-phenylbutanamide2-cyano, 2-phenylbutanamideEnhanced electrophilicity due to the cyano group.

Analytical Methodologies and Quality Control for N,2 Diethyl N Phenylbutanamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities for complex mixtures. For N,2-diethyl-N-phenylbutanamide, various chromatographic techniques are applicable for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. omicsonline.org Method development for this compound and its related substances, such as its structural isomer N,N-diethyl-2-phenylbutanamide (an impurity of Butamirate), typically involves reversed-phase chromatography. clearsynth.comnih.gov

The development process focuses on optimizing separation by selecting an appropriate stationary phase, mobile phase composition, flow rate, and detector wavelength. longdom.orgejgm.co.uk Common stationary phases include C8 and C18 columns, which are effective for separating moderately polar compounds. longdom.orgresearchgate.netpillbuys.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control pH and achieve optimal resolution. pillbuys.comrsc.org UV detection is suitable due to the presence of the phenyl chromophore in the molecule, with detection wavelengths commonly set between 205 nm and 258 nm. longdom.orgnih.gov

Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. researchgate.netpillbuys.com This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rsc.org A validated HPLC method can reliably separate this compound from its starting materials, by-products, and degradation products. researchgate.net

Table 1: Examples of HPLC Conditions Applicable for the Analysis of Phenylbutanamide Derivatives

Parameter Condition 1 Condition 2 Condition 3
Column Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm) longdom.org Shim-pack cyanopropyl (250 mm x 4.6 mm, 5 µm) rsc.org Promosil C18 (250 x 4.6 mm, 5 µm) pillbuys.com
Mobile Phase Acetonitrile : Sodium lauryl sulphate/H₂SO₄ solution (70:30, v/v) longdom.org Acetonitrile : 25 mM KH₂PO₄, pH 3.4 (40:60, v/v) rsc.org 0.05 M NH₄H₂PO₄ : Acetonitrile (50:50, v/v), pH 5.4 pillbuys.com
Flow Rate 1.7 mL/min longdom.org Ambient rsc.org 1.0 mL/min pillbuys.com
Detection UV at 205 nm longdom.org UV at 210 nm rsc.org UV at 222 nm pillbuys.com

| Source | longdom.org | rsc.org | pillbuys.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the method of choice for analyzing volatile and semi-volatile impurities that may be present in this compound. scirp.orgthermofisher.com Impurity profiling is a critical aspect of quality control, identifying unwanted chemicals that may originate from raw materials, synthetic intermediates, or by-products. scirp.orgajprd.com

A typical GC method employs a fused-silica capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-1 or equivalent). wiley.combiotech-asia.org The analysis involves a programmed temperature ramp to separate compounds based on their boiling points and interaction with the stationary phase. thermofisher.com For instance, an oven program might start at a lower temperature (e.g., 50-110°C) and ramp up to a higher temperature (e.g., 280-320°C) to elute all components of interest. thermofisher.combiotech-asia.org

The use of a mass spectrometer as a detector allows for the identification of separated impurities based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries for confirmation. wiley.com This technique is highly effective for identifying residual solvents, unreacted starting materials, and other volatile organic impurities, ensuring the final product meets stringent purity requirements. scirp.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, utilizing columns packed with sub-2 µm particles. omicsonline.org This results in markedly higher efficiency, resolution, and speed compared to conventional HPLC. omicsonline.org The application of UPLC to the analysis of this compound and its related substances can lead to substantial reductions in analysis time and solvent consumption. omicsonline.orgmdpi.com A UPLC method, often paired with mass spectrometry (UPLC-MS/MS), would allow for rapid quantification and characterization of the main compound and its impurities with enhanced sensitivity. mdpi.com The fundamental principles of method development are similar to HPLC, involving the optimization of a column (e.g., UPLC BEH C18), mobile phase, and gradient conditions to achieve the desired separation in a much shorter timeframe. mdpi.com

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of this compound, leveraging the UV absorbance of its phenyl group. upi.edu Direct measurement can sometimes be hindered by interference from excipients in formulated products. nih.gov To overcome this, two main strategies can be employed: derivative spectrophotometry or extractive spectrophotometry.

Derivative spectrophotometry can resolve overlapping spectral bands, allowing for quantification of the target analyte in the presence of interfering substances. For the related compound Butamirate, a first-derivative method measuring at a trough of 253.6 nm has been successfully used after an initial extraction step. nih.gov

A second approach involves ion-pair extractive spectrophotometry. In this method, the target compound forms a colored complex with a reagent, which is then extracted into an organic solvent for measurement. A method developed for Butamirate involves forming an ion-pair complex with methyl orange (MO) at pH 5.0, which is then extracted into dichloromethane (B109758) and measured at 424 nm. farmaciajournal.com Such methods are validated for linearity, accuracy, and precision and can be applied to the determination of this compound in various samples. farmaciajournal.com

Table 2: Example of an Extractive Spectrophotometric Method for Phenylbutanamide Derivatives

Parameter Method Details
Technique Ion-Pair Extractive Spectrophotometry farmaciajournal.com
Reagent Methyl Orange (MO) farmaciajournal.com
pH 5.0 (Phosphate Buffer) farmaciajournal.com
Extraction Solvent Dichloromethane farmaciajournal.com
Wavelength (λmax) 424 nm farmaciajournal.com

| Source | farmaciajournal.com |

Electrochemical Detection Methods for Trace Analysis and Derivatization Strategies

Electrochemical methods provide highly sensitive and selective analytical tools that are well-suited for trace analysis. researchgate.net The structure of this compound, specifically the tertiary amine group, is electroactive and can be oxidized at an electrode surface. mdpi.com The electrochemical oxidation of similar aliphatic tertiary amines has been shown to proceed via a one-electron transfer to form a radical cation. mdpi.com This initial oxidation is often followed by chemical steps like deprotonation, leading to further electrochemical reactions at higher potentials. mdpi.com

Voltammetric techniques, such as differential pulse voltammetry (DPV), can be developed to quantify this compound based on the current response from its oxidation. mdpi.com These methods are advantageous due to their portability, low cost, and high accuracy. researchgate.net Research into the electrochemical N-dealkylation of tertiary amides further demonstrates that the amide functional group can be targeted electrochemically, offering potential pathways for both analysis and the synthesis of metabolites. mmu.ac.uk While specific methods for this compound are not extensively documented, the principles established for other tertiary amides and amines are directly applicable for developing sensitive trace analysis procedures. mdpi.commmu.ac.uk

Development and Characterization of Reference Standards for Analytical Applications

The availability of high-purity reference standards is a prerequisite for the accurate and reliable analysis of any pharmaceutical compound. aquigenbio.com For this compound and its isomers like N,N-diethyl-2-phenylbutanamide (identified as Butamirate Impurity D), characterized reference materials are essential for analytical method development, validation, and routine quality control. clearsynth.comsynzeal.comsynzeal.com

These standards are produced by specialized suppliers and are accompanied by a comprehensive Certificate of Analysis (CoA). lgcstandards.com The CoA provides critical information, including the compound's identity (confirmed by techniques like NMR and MS), purity (typically determined by HPLC), CAS number, molecular formula, and molecular weight. clearsynth.comlgcstandards.com High-quality reference standards are used to confirm the identity of peaks in a chromatogram, calibrate instrument response for quantitative analysis, and validate the performance of analytical methods. aquigenbio.comsynzeal.com Several commercial suppliers offer N,N-diethyl-2-phenylbutanamide as a qualified impurity reference standard, ensuring that laboratories have the necessary tools for regulatory compliance and robust quality control. clearsynth.comlgcstandards.compharmaffiliates.com

Table 3: Chemical Identifiers for a Key Related Compound Reference Standard

Identifier N,N-diethyl-2-phenylbutanamide
Synonyms Butamirate Impurity 1, Butamirate Impurity D clearsynth.comnih.govsynzeal.com
CAS Number 92321-53-4 clearsynth.comnih.govpharmaffiliates.com
Molecular Formula C₁₄H₂₁NO clearsynth.comnih.gov
Molecular Weight 219.32 g/mol clearsynth.com
Typical Use Analytical Method Development, Validation, Quality Control clearsynth.com

| Source | clearsynth.comnih.govsynzeal.compharmaffiliates.com |

Structure Activity Relationship Sar Investigations of N,2 Diethyl N Phenylbutanamide and Analogs Non Clinical Focus

Systematic Modification of N-Substituents and their Impact on Chemical or Biochemical Interactions

The substituents attached to the amide nitrogen play a pivotal role in defining the molecular properties and interaction profiles of butanamide derivatives. Modifications at this position can significantly alter factors such as solubility, membrane permeability, and receptor affinity.

Research into related N-phenylbutanamide structures shows that even minor changes to the N-substituents can lead to profound differences in biochemical interactions. For instance, replacing the N-phenyl group with smaller alkyl chains can reduce the planarity of the molecule, which may in turn decrease its bioactivity. vulcanchem.com Conversely, studies on N,N-disubstituted butanamides have shown that N,N-dimethylamino groups tend to increase water solubility when compared to the more hydrophobic N-phenyl derivative. However, this enhanced solubility can come at the cost of reduced membrane permeability, a critical factor for a molecule's ability to reach its target in a biological system.

The size and lipophilicity of N-substituents are key determinants of a compound's interaction with specific biological targets. In studies of normetazocine derivatives featuring N-butanamide side chains, the length of an N-alkyl substituent was shown to directly influence opioid receptor binding and functional activity. semanticscholar.org A systematic elongation of the N-alkyl chain resulted in a switch of activity from agonist to antagonist, demonstrating the sensitivity of the receptor to the steric and lipophilic properties of the N-substituent. semanticscholar.org Further investigations into N-substituent effects revealed that incorporating hydrophilic groups like esters or carboxylic acids could modulate receptor affinity, with the length of the spacer connecting these groups to the nitrogen also being a critical factor. semanticscholar.org In some cases, increasing the spacer length led to a reduction in activity. semanticscholar.org

Table 1: Impact of N-Substituent Modification on Butanamide Analog Properties
N-Substituent GroupObserved ImpactReference
DimethylaminoEnhances water solubility but can reduce membrane permeability.
Bulky/Lipophilic Groups (e.g., Didecylamino)Increases membrane permeability compared to smaller groups.
Alkyl Chains (varied length)Chain length can modulate receptor affinity and switch activity (e.g., from agonist to antagonist). semanticscholar.org
Alkyl Chains (replacing Phenyl)Reduces molecular planarity and may decrease bioactivity. vulcanchem.com

Influence of Phenyl Ring Substitutions on Molecular Properties and Interactions

Substituents on the N-phenyl ring of the butanamide scaffold are critical modulators of the molecule's electronic properties, conformation, and potential for intermolecular interactions such as hydrogen bonding and van der Waals forces. The nature, position (ortho, meta, para), and electronic character (electron-donating or electron-withdrawing) of these substituents can drastically alter a compound's biochemical activity.

Studies on various N-phenylamide structures have demonstrated that the electronic properties of substituents are a key factor in their activity. In one series of N'-benzyl 2-amino-3-methylbutanamide (B3250160) analogs, activity was retained when an electron-withdrawing group was placed at the para-position of the phenyl ring, but activity was lost upon the inclusion of an electron-releasing group. nih.gov This suggests that the electronic landscape of the aromatic ring is crucial for optimal interaction with its biological target. Similarly, in other related compounds, modifying a 4-chlorophenyl group with other halogens (e.g., F, Br) or different electron-withdrawing groups (e.g., NO₂) was found to enhance antimicrobial activity. vulcanchem.com

The position of the substituent is equally important. Systematic evaluation of fluoro and trifluoromethoxy groups at the 2', 3', and 4' positions of the N-benzyl moiety in related amide compounds revealed that the 4' (para) derivatives consistently displayed the highest level of activity. nih.gov This positional preference indicates that the target binding site has a specific spatial and electronic requirement that is best met by para-substitution. Research on quinoline (B57606) carboxamide derivatives also found that the cytotoxicity against cancer cell lines was dependent on both the nature and the position of the substituent on a phenyl ring. chula.ac.th For instance, compounds with fluoro, methoxy, or nitro groups at the para-position showed higher cytotoxicity, which was reduced when these same substituents were moved to the ortho or meta positions. chula.ac.th

Table 2: Influence of Phenyl Ring Substituents on the Activity of Butanamide Analogs
SubstituentPositionElectronic EffectObserved Impact on Interaction/ActivityReference
Halogens (F, Cl, Br)Para (4')Electron-Withdrawing, InductiveEnhanced antimicrobial activity. vulcanchem.com
Nitro (NO₂)Para (4')Strongly Electron-WithdrawingEnhanced antimicrobial activity. vulcanchem.com
Electron-Withdrawing GroupsPara (4')Electron-WithdrawingActivity retained in anticonvulsant analogs. nih.gov
Electron-Releasing GroupsPara (4')Electron-DonatingLoss of activity in anticonvulsant analogs. nih.gov
Trifluoromethoxy (OCF₃)Para (4')Electron-WithdrawingHighest anticonvulsant activity compared to 2' and 3' isomers. nih.gov
EthylPara (4')Electron-DonatingShowed protection in various seizure models. researchgate.net

Stereoisomeric Effects on Molecular Recognition and Reactivity

Stereoisomerism introduces a crucial layer of complexity and specificity to molecular interactions. The compound N,2-diethyl-N-phenylbutanamide possesses a chiral center at the C2 position of the butanamide chain (the carbon atom to which the second ethyl group is attached). Consequently, it can exist as two non-superimposable mirror images, or enantiomers: (R)-N,2-diethyl-N-phenylbutanamide and (S)-N,2-diethyl-N-phenylbutanamide.

The three-dimensional arrangement of atoms is fundamental to molecular recognition, as biological targets like enzymes and receptors are themselves chiral. wikipedia.org Different enantiomers of a compound can exhibit substantially different biological effects because they interact differently with these chiral environments. wikipedia.org

Research on structurally related chiral butanamides has confirmed the significance of stereochemistry. For instance, in one study, the (S)-configuration of a 3-hydroxy-N,N-dimethylbutanamide was found to potentially limit its anticonvulsant activity when compared to the corresponding (R)-isomer. This stereochemical preference was also highlighted in detailed SAR studies of (R)-N′-benzyl 2-amino-3-methylbutanamide, where the (R)-configuration was a key element for its anticonvulsant properties. nih.gov The precise spatial orientation of the substituents around the chiral center dictates how effectively the molecule can fit into its binding site, influencing binding affinity and subsequent biological response. According to the Le Bel-van't Hoff rule, a molecule with 'n' asymmetric carbon atoms can have a maximum of 2^n stereoisomers, which underscores the potential for significant diversity in biological activity arising from stereochemistry alone. wikipedia.org

Pharmacophore Elucidation for Butanamide Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. For butanamide scaffolds, these models help to distill the key structural features that govern their biochemical interactions.

Studies on various butanamide and related amide derivatives have led to the development of pharmacophore models that typically include a combination of features. researchgate.netresearchgate.net Common elements identified in pharmacophores for anticonvulsant amides include:

An aromatic ring: This feature often engages in π-π stacking or hydrophobic interactions within the binding pocket.

A hydrogen bond donor/acceptor: The amide moiety itself (N-H and C=O) is a classic hydrogen bond donor and acceptor, respectively, and is crucial for anchoring the molecule to its target.

Hydrophobic/aliphatic groups: Groups such as the ethyl substituent at the C2 position contribute to hydrophobic interactions, which can enhance binding affinity.

Pharmacophore mapping of butanamide-containing histone deacetylase inhibitors revealed that the key features matched those of the target receptor's binding site. jst.go.jp Similarly, pharmacophore models have been successfully generated for anticonvulsant compounds containing butanamide hybrid structures, proving useful in identifying potential lead compounds. researchgate.netresearchgate.net These models often define specific distance constraints between the key features, providing a 3D query for searching chemical databases for new molecules with the desired activity. researchgate.netnih.gov The successful application of these models confirms that a specific spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding elements is essential for the activity of many butanamide derivatives. acs.org

Table 3: Common Pharmacophoric Features of Butanamide Analogs
Pharmacophoric FeatureContributing Molecular GroupPotential Interaction TypeReference
Aromatic RingN-Phenyl groupπ-π stacking, Hydrophobic interaction researchgate.netresearchgate.net
Hydrogen Bond DonorAmide N-H (in secondary amides)Hydrogen bonding researchgate.netjst.go.jp
Hydrogen Bond AcceptorAmide C=OHydrogen bonding researchgate.netjst.go.jp
Hydrophobic FeatureAlkyl chains (e.g., C2-ethyl, N-ethyl)Hydrophobic/Van der Waals interactions researchgate.netresearchgate.net

In Vitro Ligand Target Interaction Studies of N,2 Diethyl N Phenylbutanamide Mechanistic/biochemical Focus

Receptor Binding Assays and Ligand-Binding Kinetics (Excluding Efficacy/Therapeutic Claims)

No specific receptor binding assays or ligand-binding kinetic studies for N,2-diethyl-N-phenylbutanamide have been identified in the public domain. While related compounds, such as certain N-(2-benzyl)-2-phenylbutanamides, have been investigated as modulators of the androgen receptor, this data cannot be extrapolated to this compound without direct experimental evidence. google.com The principles of receptor binding assays involve measuring the interaction between a ligand and a receptor, which can provide data on affinity (Kd), dissociation constants (Koff), and association constants (Kon). d-nb.infonih.govresearchgate.netplos.org However, no such data tables for this compound could be compiled.

Enzyme Interaction Profiling and Inhibition Mechanisms (Excluding Therapeutic Claims)

There is no specific information available from enzyme interaction profiling or studies on inhibition mechanisms for this compound. Research on other butanamide derivatives shows they can be investigated for interactions with various enzymes. For instance, studies on N,N-dialkylamides and cytochrome P-450 have explored metabolic pathways, indicating that the chemical structure heavily influences the nature of the enzyme-substrate interaction. open.ac.uk Similarly, other complex butanamide derivatives have been evaluated for their potential to inhibit enzymes like meprin α and β. tandfonline.com Without dedicated studies, it is not possible to create a profile of enzyme interactions or inhibition constants (e.g., IC50, Ki) for this compound.

Molecular Recognition Studies at a Biochemical Level

Molecular recognition studies, which detail the specific non-covalent interactions between a molecule and its biological target (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), are not available for this compound. Such studies often employ techniques like X-ray crystallography or computational molecular docking to visualize and understand these interactions at an atomic level. mdpi.com For example, the crystal structure of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) has been resolved in a complex with a much larger and more complex phenylbutanamide-containing inhibitor, revealing detailed binding interactions, but this information is specific to that particular ligand and enzyme. rcsb.org No similar data exists for this compound.

Allosteric Modulation Investigations (if relevant to reported interactions of related compounds)

There are no reports of this compound being investigated as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the target's activity. mdpi.comfrontiersin.orgnih.gov While the butanamide scaffold appears in various compounds designed for different biological targets, there is no evidence to suggest that this compound has been studied for allosteric modulation of any specific protein.

Potential Applications and Future Research Directions in N,2 Diethyl N Phenylbutanamide Chemistry

Role as a Key Chemical Intermediate in Complex Organic Synthesis

There is currently no available scientific literature detailing the use of N,2-diethyl-N-phenylbutanamide as a key chemical intermediate in complex organic synthesis. While structurally related amides serve as important precursors in the synthesis of pharmaceuticals and other complex molecules, the specific synthetic utility of this compound has not been reported. General synthetic routes for similar amides often involve the acylation of an appropriate N-alkylaniline with a substituted acyl chloride or anhydride. However, specific reaction schemes, yields, and the types of complex molecules that could be synthesized from this compound are not documented.

Exploration of Catalytic Applications and Ligand Design

No research has been published on the exploration of this compound in catalytic applications or as a scaffold for ligand design. The amide functional group can coordinate with metal centers, and in principle, the molecule could be investigated for such purposes. However, there are no studies available that have synthesized and tested this compound or its derivatives as ligands in any catalytic processes. Research into related Schiff base ligands derived from similar amide structures has been conducted, but this does not extend to this compound itself.

Advanced Materials Science Applications (e.g., Polymer Modifiers)

There is no documented use of this compound in advanced materials science, including as a polymer modifier. While some related amides have been explored for their potential to alter the properties of polymers, no such research has been conducted on this specific compound. Therefore, there are no detailed research findings or data tables available regarding its effect on the thermal, mechanical, or other properties of polymeric materials.

Emerging Research Areas and Unexplored Reactivity Profiles

Due to the absence of foundational research, there are no specifically identified emerging research areas or unexplored reactivity profiles for this compound. The reactivity of the compound would be predicted by the functional groups present: the tertiary amide, the phenyl ring, and the aliphatic chains. Potential areas for future investigation, should research on this compound commence, could include:

Alpha-functionalization: Exploring reactions at the carbon atom adjacent to the carbonyl group.

Aromatic substitution: Investigating electrophilic substitution on the phenyl ring, and how the amide substituent directs this reactivity.

Hydrolysis and reduction: Determining the stability of the amide bond under various conditions and exploring its reduction to the corresponding amine.

Biological activity screening: Investigating potential pharmacological properties, although no such studies currently exist.

Without any existing data, these remain purely speculative areas for future research.

Q & A

What are the validated synthetic routes for N,2-diethyl-N-phenylbutanamide, and how can intermediates be characterized?

Basic Research Question
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted phenylamines with activated acyl derivatives (e.g., ethyl chloroacetate) in anhydrous solvents like dichloromethane under nitrogen atmosphere. Key intermediates, such as 3-oxo-2-phenylbutanamide derivatives, require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Structural confirmation of intermediates is achieved through 1H^1H NMR (e.g., distinguishing ethyl group protons at δ 1.1–1.3 ppm and aromatic protons at δ 7.2–7.5 ppm) and LC-MS for molecular ion verification (e.g., [M+H]+ peaks matching theoretical masses) .

Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Basic Research Question
A combination of 1H^1H/13C^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. 1H^1H NMR identifies ethyl groups (triplet at δ 1.1–1.3 ppm for CH3_3, quartet at δ 3.3–3.5 ppm for CH2_2) and the aromatic region for phenyl substitution patterns. FT-IR confirms the amide carbonyl stretch (~1650–1680 cm1^{-1}). HRMS validates the molecular formula (e.g., C14_{14}H21_{21}NO requires m/z 219.1623) . For isomers, 2D NMR (COSY, HSQC) resolves spatial arrangements .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s toxicity profile is not fully established, but analogs like N,N-diethylacetamide require precautions against neurotoxicity . Waste must be segregated in labeled containers and disposed via certified hazardous waste services. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) .

How can researchers optimize reaction yields for this compound amid competing side reactions?

Advanced Research Question
Yield optimization requires kinetic control. For example, using low temperatures (0–5°C) during acyl chloride addition minimizes hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) enhance nucleophilicity of the amine. Solvent polarity adjustments (e.g., switching from THF to DMF) can stabilize transition states. Reaction monitoring via TLC or in situ FT-IR tracks intermediate formation. Post-reaction, fractional distillation or recrystallization (ethanol/water) improves purity .

How should contradictory spectroscopic data in literature be addressed for this compound?

Advanced Research Question
Discrepancies in NMR shifts or retention times often arise from solvent effects or impurities. Cross-validate data using standardized conditions (e.g., CDCl3_3 for NMR, C18 columns for HPLC). Reproduce synthesis using protocols from multiple sources and compare with authentic samples if available. Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) can model expected spectra, aiding in outlier identification .

What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question
Derivatives can be screened for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to quantify activity. For receptor-binding studies, radioligand displacement assays (e.g., 3H^3H-labeled antagonists) determine IC50_{50} values. Molecular docking (AutoDock Vina) predicts binding modes, guiding structural modifications for enhanced potency .

How can computational chemistry aid in understanding the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions like hydrolysis or nucleophilic attack. Solvent effects are incorporated via PCM (Polarizable Continuum Model). QSAR (Quantitative Structure-Activity Relationship) studies correlate electronic parameters (e.g., Hammett σ values) with biological activity, guiding derivative design .

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